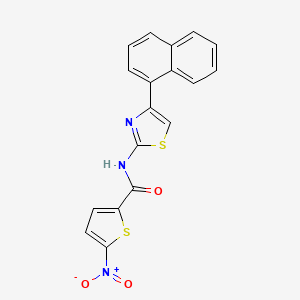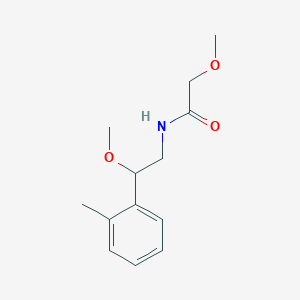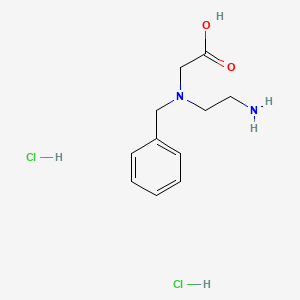
2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzenesulfonamide group, which is a common component in many pharmaceutical drugs due to its bioactivity . It also contains a tetrahydro-2H-pyran ring, which is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecule contains a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a tetrahydro-2H-pyran ring . These rings are likely to influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Sulfonamides, like the one in this compound, are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions . The tetrahydro-2H-pyran ring can potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might enhance water solubility, while the rings could influence properties like boiling point and melting point .Scientific Research Applications
- This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. Hydroamination involves the addition of an amino group across a carbon-carbon double bond. The presence of this compound enhances the efficiency of the reaction, allowing for the synthesis of valuable nitrogen-containing compounds .
- Researchers have utilized this compound as a reactant to prepare sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. The sulfonylation process introduces a sulfonate group onto the phenol ring, leading to ligands with specific properties .
- Asymmetric olefin hydroamination and cyclization reactions are essential in organic synthesis. This compound acts as a catalyst precursor, enabling the formation of chiral products with high selectivity. These reactions are particularly valuable in the construction of complex molecules .
- The compound can serve as a precursor for single-site catalysts in ring-opening reactions. These reactions involve breaking cyclic compounds to form open-chain structures. By using this compound as a catalyst precursor, researchers can achieve controlled and efficient ring-opening processes .
- 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is an intermediate in the synthesis of 1,2-dihydro-2-oxopyridine-based ECS modulators. The ECS plays a crucial role in various physiological processes, including pain perception, mood regulation, and immune response .
- Researchers have used this compound as an intermediate to synthesize EED inhibitors. EED is involved in epigenetic regulation, and inhibiting its activity can have implications in cancer therapy and stem cell research. The compound contributes to the development of potential EED-targeted drugs .
Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination
Sulfonate Phenol Ligands via Sulfonylation
Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions
Single-Site Catalyst Precursors for Ring-Opening Reactions
Endocannabinoid System (ECS) Modulators
Embryonic Ectoderm Development (EED) Inhibitors
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-15-13-16(2)18(4)21(17(15)3)27(24,25)22-14-19-5-9-23(10-6-19)20-7-11-26-12-8-20/h13,19-20,22H,5-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIQAAKZQBPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)




![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)
![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)
![N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2543760.png)